5-(oxolan-2-yl)-N-[(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine
Description
5-(oxolan-2-yl)-N-[(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including oxadiazole, thiazole, and thiophene rings
Properties
IUPAC Name |
5-(oxolan-2-yl)-N-[(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-3-10(19-5-1)12-17-18-14(20-12)15-7-9-8-22-13(16-9)11-4-2-6-21-11/h2,4,6,8,10H,1,3,5,7H2,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCXCHJXPXDYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NCC3=CSC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxolan-2-yl)-N-[(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate hydrazides with carbon disulfide, followed by the formation of the oxadiazole ring. The thiazole and thiophene rings are then introduced through subsequent reactions involving thiourea and halogenated thiophenes under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-(oxolan-2-yl)-N-[(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines or alcohols.
Scientific Research Applications
5-(oxolan-2-yl)-N-[(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5-(oxolan-2-yl)-N-[(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-(thiophen-2-yl)-1,3-thiazole: Shares the thiophene and thiazole rings but lacks the oxadiazole and oxolan-2-yl groups.
2-(oxolan-2-yl)-1,3-thiazol-4-yl]methanol: Contains the oxolan and thiazole rings but lacks the oxadiazole and thiophene groups.
Uniqueness
5-(oxolan-2-yl)-N-[(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
